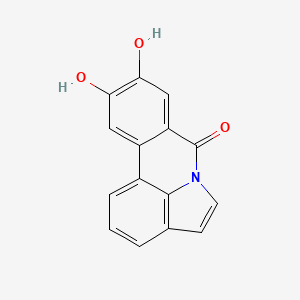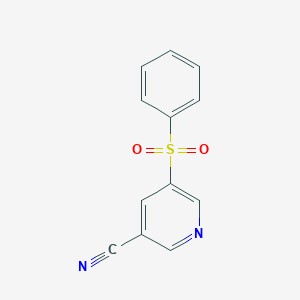
5-(Benzenesulfonyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzenesulfonyl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a benzenesulfonyl group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with benzenesulfonyl chloride in the presence of a base. One common method includes the following steps:
Starting Material: Pyridine-3-carbonitrile.
Reagent: Benzenesulfonyl chloride.
Base: Triethylamine or pyridine.
Solvent: Dichloromethane or chloroform.
Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzenesulfonyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(Benzenesulfonyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 5-(Benzenesulfonyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl and nitrile groups can interact with biological macromolecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Similar structure but with a fused pyrrole ring.
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: Contains an iodine atom, making it more reactive in certain substitution reactions.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: Contains a fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness
5-(Benzenesulfonyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Propriétés
Numéro CAS |
950693-96-6 |
|---|---|
Formule moléculaire |
C12H8N2O2S |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
5-(benzenesulfonyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H8N2O2S/c13-7-10-6-12(9-14-8-10)17(15,16)11-4-2-1-3-5-11/h1-6,8-9H |
Clé InChI |
VQNLMNKHFZVFJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


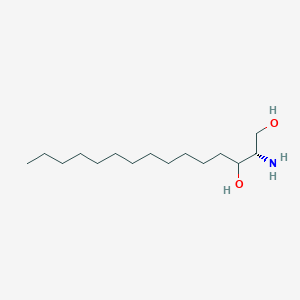
![1,2,4-Triazolo[4,3-b]pyridazine-3,6(2H,5H)-dione, 8-(4-chlorophenyl)-2-ethyl-7-(2-methyl-5-pyrimidinyl)-5-[[2-methyl-6-(trifluoromethyl)-3-pyridinyl]methyl]-](/img/structure/B12639944.png)
![BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12639951.png)
![1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine](/img/structure/B12639954.png)
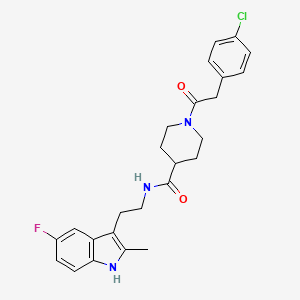
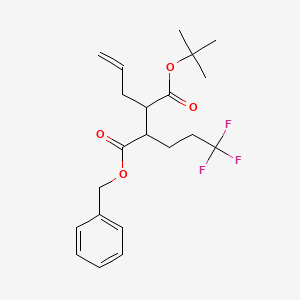
![(1'S,3R,3'S,7a'S)-5''-ethyl-1'-[(4-fluorophenyl)carbonyl]-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12639980.png)


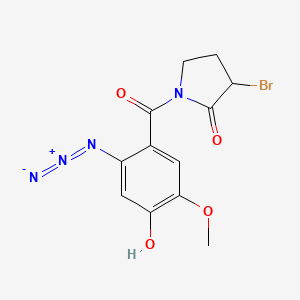
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-](/img/structure/B12640010.png)
